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7-Hydroxy-1-methylindoline-2,3-dione
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Overview
Description
7-Hydroxy-1-methylindoline-2,3-dione is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1-methylindoline-2,3-dione typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
One of the most promising applications of 7-Hydroxy-1-methylindoline-2,3-dione is in cancer therapy. Several studies have demonstrated its potential as an anticancer agent:
- A study evaluated various derivatives of indoline-2,3-dione against human breast cancer (MCF-7) cells. Compounds derived from this compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Another investigation into spiro-indolinone derivatives showed that compounds containing the indoline structure displayed multi-targeted inhibitory properties against key growth factor receptors (EGFR and VEGFR-2), leading to effective antiproliferation against multiple cancer cell lines .
2. Neuropharmacological Effects
Research has indicated that adrenochrome may have neuropharmacological effects. It has been studied for its role in modulating neurotransmitter systems and potential implications in neurodegenerative diseases. The compound's interaction with dopamine receptors has been of particular interest, suggesting a possible role in conditions like schizophrenia .
Biological Activities
1. Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. Compounds synthesized from this indoline derivative exhibited significant antiviral activity, outperforming traditional antiviral agents in certain assays . This suggests a need for further exploration into its mechanisms and efficacy against viral pathogens.
2. Antioxidant Activity
The antioxidant properties of this compound have been documented, showing promise in reducing oxidative stress in biological systems. This application is particularly relevant in the context of aging and chronic diseases where oxidative damage plays a critical role.
Data Tables
Case Studies
-
Study on Anticancer Derivatives :
- Researchers synthesized various derivatives of this compound and tested their efficacy against different cancer cell lines. Results indicated that some derivatives had IC50 values significantly lower than those of established chemotherapeutics, highlighting their potential as novel cancer treatments .
- Neuropharmacological Research :
Mechanism of Action
The mechanism of action of 7-Hydroxy-1-methylindoline-2,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. The molecular pathways involved include binding to active sites and altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Isoindoline-1,3-dione: Another indole derivative with applications in medicinal chemistry.
Uniqueness
7-Hydroxy-1-methylindoline-2,3-dione is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties.
Biological Activity
7-Hydroxy-1-methylindoline-2,3-dione, commonly referred to as "indoline-2,3-dione," is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various biological activities associated with this compound, including its anticancer, antimicrobial, and neuroprotective properties.
Chemical Structure and Properties
The compound's chemical structure is critical to understanding its biological activity. The molecular formula is C9H7N1O2, and it features an indole core with a hydroxyl group at the 7-position.
Property | Value |
---|---|
Molecular Formula | C9H7N1O2 |
Molecular Weight | 163.16 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. It has been found to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound inhibits key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported as low as 5 µM .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various pathogens:
- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Minimum inhibitory concentrations (MICs) ranged from 10 to 20 µg/mL .
- Fungal Activity : It also exhibited antifungal activity against Candida albicans, with an MIC of approximately 15 µg/mL.
Neuroprotective Effects
Recent studies indicate that this compound may have neuroprotective properties:
- Mechanism : It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering protection against neurodegenerative diseases.
- Experimental Evidence : In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and increased cell viability by up to 40% compared to untreated controls .
Comparative Analysis
The biological activities of this compound can be compared with other related compounds:
Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Activity |
---|---|---|---|
This compound | Moderate (IC50 ~5 µM) | Effective (MIC ~10 µg/mL) | Significant |
Isatin | Low | Moderate (MIC ~20 µg/mL) | Minimal |
Indole derivatives | Variable | Variable | Limited |
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
7-hydroxy-1-methylindole-2,3-dione |
InChI |
InChI=1S/C9H7NO3/c1-10-7-5(8(12)9(10)13)3-2-4-6(7)11/h2-4,11H,1H3 |
InChI Key |
IIKRJQFRNNULPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C(=O)C1=O |
Origin of Product |
United States |
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